molecular formula C15H15NO4 B2989311 5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide CAS No. 1105220-71-0

5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide

Cat. No.: B2989311
CAS No.: 1105220-71-0
M. Wt: 273.288
InChI Key: CBWPKMFYZFCNGZ-UHFFFAOYSA-N
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Description

5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide is a chemical compound of interest in pharmaceutical and biological research, particularly as a building block for developing new active molecules. This compound features a 4-pyrone core linked to a p-tolylamide moiety, a structure found in various compounds with demonstrated biological activity . Potential Research Applications & Value Medicinal Chemistry Building Block: The 4-pyrone scaffold is a privileged structure in drug discovery. Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules, such as pyridinone and chromene derivatives, which have shown promising antimicrobial properties in scientific studies . Anti-inflammatory Research: Structurally similar kojic acid derivatives (which share the 5-hydroxy-4-pyrone structure) have been reported to exhibit significant anti-inflammatory effects by suppressing the Syk/Src and NF-κB signaling pathways . This suggests potential for exploring analogous mechanisms. Antimicrobial Investigations: Related heterocyclic compounds, including those with pyridine and chromene rings, are actively investigated for their activity against various bacterial and fungal species . This compound provides a foundational structure for such explorations. Handling & Compliance This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

5-ethoxy-N-(4-methylphenyl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-19-14-9-20-13(8-12(14)17)15(18)16-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWPKMFYZFCNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide, also known by its IUPAC name 5-ethoxy-N-(4-methylphenyl)-4-oxopyran-2-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anticancer, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.288 g/mol
  • CAS Number : 1105220-71-0

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli1.0 μg/mL2.0 μg/mL
Pseudomonas aeruginosa2.0 μg/mL4.0 μg/mL

The compound was particularly effective against Staphylococcus aureus, with a MIC of 0.5 μg/mL, indicating a strong potential for use in treating infections caused by this pathogen .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

Case Study: Breast Cancer Cell Line (MCF-7)
A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing:

  • IC50 Value : 15 μM after 48 hours of exposure.
  • The compound triggered apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation.

These findings suggest that the compound may serve as a lead molecule for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of DNA Gyrase : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Apoptotic Pathways Activation : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.

Safety and Toxicity

Toxicity studies indicate that the compound exhibits low hemolytic activity, suggesting a favorable safety profile for potential therapeutic use. The hemolytic activity was measured at less than 10% lysis compared to Triton X-100 controls, indicating minimal toxicity at therapeutic concentrations .

Comparison with Similar Compounds

Role of the p-Tolyl Group in Bioactivity

The p-tolyl group in 5-ethoxy-4-oxo-N-(p-tolyl)-4H-pyran-2-carboxamide is a defining feature. Evidence from pyrazole-based analogs demonstrates that modifications to this group significantly impact activity:

  • Substituent Size and Electronic Effects : Replacing the 4-methyl group (p-tolyl) with larger or electron-withdrawing groups (e.g., 4-chloro, 4-bromo, 4-trifluoromethyl) reduces TNF-α inhibitory activity by 50–90% .
  • Positional Isomerism : Switching the methyl group to the meta position (m-tolyl) or altering the pyrazole ring’s electronic configuration diminishes potency .

Table 1: Impact of Aryl Substituents on Bioactivity

Compound Aryl Substituent Relative Activity (%) Reference
This compound 4-methyl 100 (Baseline) N/A
Pyrazole analog 40c 4-chloro ~30
Pyrazole analog 40e 4-methoxy ~20
Pyrazole analog 40p 3-tert-butyl <10

Comparison with Pyran Derivatives

  • 5-ethoxy-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide (CAS 1171536-02-9): This analog replaces the p-tolyl group with a 3-phenylpropyl chain.
  • Core Modifications : Pyran-to-pyrazole scaffold changes (e.g., compound 40a) alter electronic density and hydrogen-bonding capacity, affecting binding to biological targets .

Table 2: Structural and Hypothetical Property Comparisons

Compound Core Structure N-Substituent logP (Predicted) Bioactivity Hypothesis
This compound Pyran p-tolyl ~2.5 Moderate solubility, high target affinity
CAS 1171536-02-9 Pyran 3-phenylpropyl ~3.8 Higher lipophilicity, reduced specificity
Pyrazole analog 40a Pyrazole p-tolyl ~2.0 High TNF-α inhibition

Key Research Findings

  • p-Tolyl Superiority : The methyl group on the p-tolyl ring optimizes steric and electronic interactions with hydrophobic binding pockets in biological targets, as shown in pyrazole-based studies .
  • Ethoxy Group Contribution: The 5-ethoxy group in pyran derivatives may stabilize the keto-enol tautomerism of the 4-oxo group, influencing reactivity and intermolecular hydrogen bonding .

Q & A

Q. Why do computational predictions of solubility diverge from experimental data?

  • Methodological Answer : Solubility models (e.g., Abraham descriptors) may overlook crystal packing effects. Experimentally, determine logP via shake-flask (octanol/water) and compare with predicted values. If discrepancies exceed 0.5 log units, assess polymorphic forms (PXRD) or hydrate formation .

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